N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-10-15-9-14(20-11(2)21)7-8-16(15)23-18(10)17(22)12-3-5-13(19)6-4-12/h3-9H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOSRYLVTUMUDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors such as salicylaldehyde derivatives.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Acetylation: The final step involves the acetylation of the benzofuran derivative using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide or thioether derivatives.
Scientific Research Applications
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide has been explored for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial activity.
Comparison with Similar Compounds
Key Compounds and Activities:
Comparison Insights :
- The target compound shares the 4-chlorobenzoyl-benzofuran core with 5i, 5c, and 5f but differs in acetamide substituents.
- Bulky groups like cyclohexyl(methyl)amino (5i) and 4-methylpiperidinyl (5c) enhance anticonvulsant activity, likely due to improved blood-brain barrier penetration. In contrast, polar groups (e.g., furan-carbonyl-piperazinyl in 5f) reduce potency .
Indole-Based Analogues with 4-Chlorobenzoyl and Acetamide Moieties
Key Compounds and Properties:
Comparison Insights :
- Indole derivatives (e.g., 10j, 9e) share the 4-chlorobenzoyl group and acetamide linkage but differ in core structure (indole vs. benzofuran). The indole-based compounds exhibit anticancer activity via Bcl-2/Mcl-1 inhibition, whereas benzofuran analogs target neurological pathways .
- Sulfonyl-containing substituents (e.g., 9e) improve binding to apoptotic protein targets, as evidenced by higher yields (87% for 9g) and lower IC₅₀ values compared to halogenated aryl groups .
Sulfonamide and Bioisostere Modifications
Comparison Insights :
Biological Activity
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Synthesis
The compound is characterized by a unique benzofuran structure with a chlorobenzoyl group and an acetamide moiety. Its synthesis typically involves several steps:
- Formation of the Benzofuran Ring : This is achieved through cyclization reactions involving salicylaldehyde derivatives.
- Introduction of the Chlorobenzoyl Group : Utilized via Friedel-Crafts acylation with 4-chlorobenzoyl chloride.
- Acetylation : The final step involves acetylation using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may exhibit antimicrobial properties by inhibiting enzymes involved in microbial cell wall synthesis, leading to cell death. Additionally, it has been investigated for its potential anticancer effects by targeting pathways involved in tumor growth and proliferation .
Antimicrobial Activity
Research has indicated that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Anticonvulsant Properties
A study evaluated a series of benzofuran-acetamide derivatives, including this compound, for anticonvulsant activity using the maximal electroshock-induced seizures (MES) model in mice. Results showed that many derivatives exhibited significant anticonvulsant effects at doses as low as 30 mg/kg body weight. Notably, compounds with similar structures demonstrated relative potencies comparable to established anticonvulsants like phenytoin .
| Compound | Relative Potency | ED50 (mmol/kg) | ALD50 (mmol/kg) |
|---|---|---|---|
| 5i | 0.74 | 0.055 | 1.604 |
| 5c | 0.72 | 0.259 | 1.675 |
| 5f | 0.16 | Not specified | Not specified |
Study on Anticonvulsant Activity
A detailed study published in Acta Pharmaceutica assessed the anticonvulsant activity of several N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives . The findings highlighted that the majority of tested compounds displayed promising anticonvulsant effects, indicating their potential for further development in treating epilepsy.
Mechanistic Studies
Further mechanistic investigations revealed that this compound may modulate neurotransmitter systems involved in seizure activity. The compound's ability to inhibit certain ion channels or neurotransmitter receptors could be responsible for its anticonvulsant effects .
Q & A
Q. What is the molecular structure and key functional groups of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide?
The compound features a benzofuran core substituted with a 4-chlorobenzoyl group at position 2, a methyl group at position 3, and an acetamide moiety at position 4. Its molecular formula is C₂₇H₂₄ClNO₃ (MW: 445.9 g/mol). Key functional groups include the benzofuran ring (imparting rigidity), the chlorobenzoyl group (enhancing lipophilicity and bioactivity), and the acetamide linker (facilitating hydrogen bonding). Structural characterization typically employs ¹H/¹³C NMR, IR (amide C=O stretch ~1665 cm⁻¹), and HRMS .
Q. What are standard synthetic routes for this compound?
A common method involves refluxing 2-chloro-N-(2-(4-chlorobenzoyl)benzofuran-3-yl)acetamide with substituted amines. The reaction is monitored via TLC, and purification uses recrystallization (e.g., methanol) or column chromatography. Critical steps include optimizing reaction time (e.g., 20 h for amide coupling) and maintaining anhydrous conditions to prevent hydrolysis of the chlorobenzoyl group .
Q. How is purity assessed, and what analytical techniques are recommended?
Purity is validated using HPLC (≥95%) , complemented by melting point analysis (e.g., 175–194°C for derivatives). Structural confirmation requires DEPT NMR to distinguish CH₂/CH₃ groups and IR spectroscopy to identify amide bonds. Elemental analysis ensures stoichiometric consistency .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) influence biological activity?
Structure-Activity Relationship (SAR) studies reveal that:
- The chlorobenzoyl group enhances anticonvulsant potency by increasing log P (lipophilicity), improving blood-brain barrier penetration.
- Methoxy substituents on the indole/benzofuran ring improve metabolic stability but may reduce solubility.
- Replacing the acetamide with sulfonamide groups (e.g., N-(methylsulfonyl) derivatives ) alters target selectivity, as seen in COX-2 inhibition studies . Example: Compound 5i (anticonsulvant ED₅₀ = 0.064 mmol/kg) outperforms analogs with nitro or pyridyl groups due to optimal steric and electronic effects .
Q. What experimental strategies resolve discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Measure plasma half-life and bioavailability to identify metabolic instability. For instance, low oral absorption in rodents may explain poor in vivo anticonvulsant activity despite strong in vitro binding.
- Target engagement assays : Use fluorescent probes (e.g., fluorocoxib C ) to verify compound localization in tumor tissues, addressing false negatives in anticancer studies .
- Species-specific metabolism : Compare liver microsome stability across models (e.g., human vs. murine) to adjust dosing regimens .
Q. How can synthetic routes be optimized for scalability without compromising yield?
- Flow chemistry : Continuous synthesis reduces side reactions (e.g., hydrolysis of chlorobenzoyl) and improves reproducibility.
- Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) in amide couplings to enhance safety and reduce waste.
- Catalytic methods : Use Pd/C or Ni catalysts for selective dehalogenation in multi-step sequences, minimizing byproducts .
Q. What mechanistic insights explain its dual activity in anticancer and anticonvulsant assays?
- Bcl-2/Mcl-1 inhibition : The benzofuran core disrupts protein-protein interactions in apoptosis pathways, validated via fluorescence polarization assays.
- Sodium channel modulation : Electrophysiology studies (e.g., patch-clamp) show compound 5c inhibits neuronal Na⁺ currents, linking to anticonvulsant effects . Contradictions arise when primary targets (e.g., COX-2 vs. Bcl-2) dominate in different tissues, requiring tissue-specific knockdown models to clarify .
Methodological Considerations
Q. How to design a robust SAR study for derivatives?
- Substituent libraries : Synthesize analogs with systematic variations (e.g., halogens, alkyl chains) at positions 2, 3, and 5.
- High-throughput screening : Use MTS assays (IC₅₀) for cytotoxicity and rotarod tests (mice) for neurotoxicity.
- Computational modeling : Perform docking simulations (AutoDock Vina) to prioritize substituents with predicted binding affinity to Bcl-2 or Na⁺ channels .
Q. What strategies validate target specificity in complex biological systems?
- CRISPR-Cas9 knockouts : Eliminate suspected targets (e.g., AKR1C3) in prostate cancer cells to confirm on-mechanism activity.
- Thermal shift assays : Monitor protein melting shifts to identify direct binding to enzymes like 17β-hydroxysteroid dehydrogenase .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on anticancer vs. anticonvulsant potency?
- Dose-dependent effects : Low doses (≤10 µM) may preferentially modulate ion channels, while higher doses (≥50 µM) induce apoptosis.
- Cell-type specificity : Anticancer activity in MCF-7 cells (high Bcl-2 expression) may not translate to HEK293 (low Bcl-2).
- Assay interference : Chlorobenzoyl metabolites can act as pan-assay interference compounds (PAINS), necessitating counter-screening in redox-sensitive assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
